Metabolic Formation Bias: (R)-Cletoquine is the Predominant Enantiomer Formed In Vitro
In an in vitro study of racemic hydroxychloroquine (HCQ) metabolism using rat liver microsomes, the formation of the desethylhydroxychloroquine (DHCQ) metabolites was highly stereoselective. The (−)-(R)-DHCQ (Cletoquine, (R)-) was the major enantiomer formed [1]. This is a direct head-to-head comparison of the (R) and (S) forms of DHCQ.
| Evidence Dimension | In Vitro Metabolite Formation Ratio (R/S) |
|---|---|
| Target Compound Data | 3.3 (as (−)-(R)-DHCQ) |
| Comparator Or Baseline | (S)-DHCQ enantiomer, ratio value of 1.0 |
| Quantified Difference | The (R)-enantiomer is formed at a 3.3-fold higher rate than the (S)-enantiomer. |
| Conditions | Rat liver microsomes incubated with racemic hydroxychloroquine; quantified by chiral HPLC (Chiralpak AD-RH column). |
Why This Matters
This data directly supports the use of (R)-Cletoquine as the authentic, primary standard for quantifying this metabolite's formation in biotransformation studies.
- [1] Cardoso CD, Bonato PS. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study. J Pharm Biomed Anal. 2005;37(4):703-708. doi:10.1016/j.jpba.2004.11.048 View Source
